3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one
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Overview
Description
3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a furan-2-ylmethyl group and dimethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6,8-dimethyl-2-quinolinone with furan-2-ylmethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and furan derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of key enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Furan-2-ylmethyl)-amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester
- Furan-2-ylmethanamine
- Furfuryl formate
Uniqueness
Compared to these similar compounds, 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one stands out due to its unique combination of a quinoline core and furan-2-ylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(furan-2-ylmethylamino)methyl]-6,8-dimethyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-6-12(2)16-13(7-11)8-14(17(20)19-16)9-18-10-15-4-3-5-21-15/h3-8,18H,9-10H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFDEZNDMZXQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CC=CO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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